N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-methylbenzamide
Description
N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-methylbenzamide is a heterocyclic compound featuring a tetrahydrothieno[2,3-c]pyridine core substituted with a benzo[d]thiazole group at position 3, an acetyl group at position 6, and a 2-methylbenzamide moiety at position 2. This structural architecture shares similarities with several bioactive compounds reported in recent literature, particularly those targeting DNA repair enzymes (e.g., APE1), PARP isoforms, and kinase pathways like VEGFR-3.
Properties
IUPAC Name |
N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2S2/c1-14-7-3-4-8-16(14)22(29)26-24-21(23-25-18-9-5-6-10-19(18)30-23)17-11-12-27(15(2)28)13-20(17)31-24/h3-10H,11-13H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLZHXINWHOGJDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-methylbenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological activities based on diverse research findings.
Chemical Structure
The molecular formula of the compound is with a molecular weight of 413.6 g/mol. The structure features a complex arrangement that includes a thieno[2,3-c]pyridine core and a benzothiazole moiety.
Synthesis
Recent advancements in synthetic methodologies have enabled the efficient production of benzothiazole derivatives like this compound. Various synthetic pathways include:
- Diazo-coupling
- Knoevenagel condensation
- Biginelli reaction
- Molecular hybridization techniques
These methods have been instrumental in developing compounds with enhanced biological activities, particularly against tuberculosis and other pathogens .
Antimicrobial Properties
Research has shown that benzothiazole derivatives exhibit significant antimicrobial activity. In vitro studies have demonstrated that compounds similar to this compound possess potent inhibitory effects against Mycobacterium tuberculosis. The minimum inhibitory concentrations (MIC) for related compounds have been reported as low as 100 μg/mL .
Table 1: Antimicrobial Activity of Related Benzothiazole Derivatives
| Compound | MIC (μg/mL) | Inhibition (%) |
|---|---|---|
| 9a | 250 | 98 |
| 12a | 100 | 99 |
Anticancer Activity
Benzothiazole derivatives have also been explored for their anticancer properties. Studies indicate that these compounds can induce apoptosis in cancer cells through various mechanisms including the inhibition of specific kinases involved in cell proliferation .
The mechanism by which this compound exerts its biological effects is likely multifaceted. It may involve:
- Inhibition of DNA synthesis : Similar compounds have shown the ability to interfere with nucleic acid synthesis.
- Disruption of metabolic pathways : The presence of the thienopyridine structure suggests potential interference with metabolic enzymes.
- Induction of oxidative stress : Some derivatives are known to generate reactive oxygen species (ROS), leading to cellular damage and apoptosis.
Case Studies
Several case studies highlight the biological efficacy of benzothiazole derivatives:
- Study on Antitubercular Activity : A recent study compared various synthesized benzothiazole compounds against M. tuberculosis and found that certain modifications significantly increased potency .
- Anticancer Research : Another investigation focused on the anticancer potential of thieno[2,3-c]pyridine derivatives and noted promising results in inhibiting tumor growth in vitro and in vivo models .
Scientific Research Applications
The compound has been investigated for its biological activities, particularly its role as an inhibitor of apurinic/apyrimidinic endonuclease 1 (APE1), an enzyme crucial for DNA repair mechanisms. APE1 is a validated target for cancer therapy due to its involvement in maintaining genomic stability.
In Vitro Studies
Research indicates that N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-methylbenzamide exhibits low micromolar activity against purified APE1 enzymes. It has shown promising results in enhancing the cytotoxic effects of alkylating agents like methylmethane sulfonate (MMS) and temozolomide (TMZ) in HeLa cell assays.
Structure-Activity Relationships (SAR)
SAR studies reveal that modifications to the benzamide and thieno-pyridine structures significantly influence biological activity. For instance:
- Variations in substituents on the thieno-pyridine ring can enhance potency against APE1 while maintaining favorable pharmacokinetic properties.
Inhibition of APE1
A study demonstrated that this compound and its analogs led to hyperaccumulation of apurinic sites in HeLa cells treated with MMS. This suggests effective inhibition of APE1 activity, which is critical for cell survival following DNA damage.
ADME Profile
In vivo studies show that after intraperitoneal dosing in mice (30 mg/kg), the compound achieves good plasma and brain exposure levels. This profile indicates potential for central nervous system penetration, which is advantageous for treating brain tumors.
Cytotoxicity Enhancement
The compound enhances the cytotoxic effects of various chemotherapeutic agents across different cancer cell lines. This synergistic effect may provide strategies to overcome resistance to conventional therapies.
Comparison with Similar Compounds
APE1 Inhibitors (Compound 3 vs. Target Compound)
- Substituent Effects : The target compound replaces Compound 3’s 6-isopropyl group with an acetyl moiety. Acetyl’s smaller size and higher polarity may alter APE1 binding affinity compared to the hydrophobic isopropyl group. Compound 3 exhibits low µM APE1 inhibition and enhances cytotoxicity of alkylating agents (e.g., methyl methanesulfonate) by hyperaccumulating AP sites in HeLa cells .
- Pharmacokinetics : The acetyl group in the target compound could improve solubility but reduce blood-brain barrier penetration compared to Compound 3’s isopropyl analog, which shows robust brain exposure in mice .
PARP Inhibitors (Compound 27)
- Core Heterocycle: Compound 27 uses a benzimidazole core instead of benzothiazole, paired with a tetrahydrothienopyridine moiety. This substitution shifts activity toward PARP-1/2 (IC50 = 18/42 nM) rather than APE1 or kinase targets .
VEGFR-2 Inhibitors (Compound 6d)
- Electron-Withdrawing Groups : Compound 6d’s nitrobenzothiazole and thiadiazole-thioacetamide substituents contribute to VEGFR-2 inhibition, whereas the target compound’s methylbenzamide and acetyl groups lack strong electron-withdrawing properties, likely redirecting its mechanism away from kinase inhibition .
Pharmacokinetic and Toxicity Considerations
- Metabolic Stability : The acetyl group in the target compound may enhance metabolic stability compared to Compound 3’s isopropyl group, which could undergo oxidative metabolism.
- Toxicity Risks: Benzothiazole-containing compounds (e.g., Compound 3, 6d) have been associated with genotoxicity in some contexts, necessitating careful evaluation of the target compound’s safety profile .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
